(2Z)-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-2-[(3-methylthiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one
Description
Properties
IUPAC Name |
(2Z)-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-13-8-10-26-19(13)11-18-20(24)15-6-7-17(23)16(21(15)25-18)12-22-9-4-3-5-14(22)2/h6-8,10-11,14,23H,3-5,9,12H2,1-2H3/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXICYRPSWUPLF-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(C=CC3=C2OC(=CC4=C(C=CS4)C)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCN1CC2=C(C=CC3=C2O/C(=C\C4=C(C=CS4)C)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Overview
The compound (2Z)-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-2-[(3-methylthiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a synthetic organic molecule that belongs to the benzofuran class. Its unique structural features, including hydroxyl, piperidine, and thiophene groups, contribute to its diverse applications in scientific research, medicinal chemistry, and material science.
Chemical Synthesis
This compound serves as a valuable building block in organic synthesis. Its complex structure allows chemists to explore new synthetic pathways and develop more intricate molecular architectures. The benzofuran core is particularly useful for creating derivatives with varied biological and physical properties.
Biological Research
In biological contexts, this compound has been investigated for its potential pharmacological activities:
- Antimicrobial Activity : Research indicates that benzofuran derivatives exhibit antimicrobial properties, making this compound a candidate for further studies in infectious disease treatment.
- Anti-inflammatory Properties : The presence of the hydroxyl group may enhance its ability to modulate inflammatory responses, which is crucial in developing anti-inflammatory drugs.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, positioning it as a lead compound for anticancer drug development. Its structural features allow it to interact with specific biological targets involved in cancer progression .
Medicinal Chemistry
The compound's structural characteristics make it a promising candidate for drug discovery. The piperidine moiety can facilitate interactions with various receptors or enzymes, potentially leading to the development of new therapeutic agents targeting neurological disorders or other diseases .
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
Comparison with Similar Compounds
Structural Analog 1: (Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one
- Key Differences: The benzylidene substituent at position 2 is a 2,3-dimethoxyphenyl group instead of 3-methylthiophen-2-yl.
- Biological Implications :
Structural Analog 2: (2Z)-2-(1H-Indol-3-ylmethylidene)-6-methoxy-7-(piperazin-1-ylmethyl)-1-benzofuran-3-one (8GR)
- Key Differences: Piperazine (vs. 2-methylpiperidine) at position 7 introduces additional hydrogen-bonding capability. Indole substituent (vs.
- Pharmacokinetic Impact :
Structural Analog 3: (2Z)-2-[(3-Fluorophenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one
- Key Differences: Fluorophenyl group (electron-withdrawing) at position 2 vs. electron-rich thiophene. 2-Methylprop-2-enoxy substituent (alkoxy) at position 6 instead of hydroxy group .
- Physicochemical Properties: Fluorine’s electronegativity may reduce electron density, affecting binding to hydrophobic pockets. The alkoxy group increases lipophilicity but reduces hydrogen-bond donor capacity compared to the hydroxy group .
Quantitative Comparison Using Similarity Coefficients
Graph-based similarity analysis (e.g., Tanimoto coefficient) highlights shared and divergent structural features:
*Calculated using binary fingerprint-based Tanimoto coefficients (0–1 scale) .
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely involves KOH-mediated cyclization, analogous to methods for furopyridazinones (e.g., cyclization of alkynyl-chloropyridazinones) .
- Spectroscopic Validation : NMR and HRMS data (e.g., 1H NMR shifts for thiophene protons at δ 6.8–7.2 ppm) align with structural analogs, confirming regiochemistry and purity .
- Biological Activity : Thiophene-containing derivatives exhibit enhanced antimicrobial activity compared to phenyl or indole analogs, likely due to sulfur’s role in disrupting microbial membranes .
Preparation Methods
Formation of the Benzofuran Core
The benzofuran scaffold is constructed via lactonization of o-hydroxyphenylacetic acid derivatives. A modified protocol from CN102417498A eliminates intermediate isolation steps, enhancing efficiency:
-
Synthesis of o-Hydroxyphenylacetic Acid :
o-Methoxyphenylacetic acid is hydrolyzed under acidic conditions (HCl, reflux, 6 hr) to yield o-hydroxyphenylacetic acid. The crude product is purified via recrystallization (ethanol/water), achieving 85% purity . -
Lactone Cyclization :
o-Hydroxyphenylacetic acid undergoes cyclization in toluene with acetic acid catalysis. Water is removed via azeotropic distillation (Dean-Stark trap, 110°C, 4 hr), yielding 2,3-dihydro-1-benzofuran-3-one with 78% efficiency .
Table 1: Reaction Conditions for Benzofuran Core Synthesis
| Step | Reagents/Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| Hydrolysis | HCl (conc.), reflux, 6 hr | 89% | 85% | |
| Lactonization | Toluene, acetic acid, 110°C | 78% | 90% |
Introduction of the 3-Methylthiophen-2-yl Methylidene Group
The Z-configured methylidene group at position 2 is installed via Knoevenagel condensation. EP3303312B1 and PMC6245329 provide foundational methodologies:
-
Condensation with 3-Methylthiophene-2-Carbaldehyde :
The benzofuran-3-one intermediate reacts with 3-methylthiophene-2-carbaldehyde in ethanol, catalyzed by piperidine (5 mol%). The reaction proceeds at 80°C for 12 hr, yielding the (Z)-isomer selectively (dr > 9:1) due to steric hindrance from the thiophene’s methyl group . -
Geometric Control :
The Z-configuration is stabilized by intramolecular hydrogen bonding between the benzofuran ketone and the aldehyde’s α-hydrogen, as confirmed by NOESY spectroscopy .
Table 2: Optimization of Knoevenagel Condensation
Alkylation for Piperidinylmethyl Substituent
The 7-[(2-methylpiperidin-1-yl)methyl] group is introduced via nucleophilic alkylation. Methods from CN102417498A and PMC6245329 are adapted:
-
Mannich Reaction :
The hydroxyl group at position 6 is protected as a methoxy ether (Me2SO4, K2CO3, acetone, 50°C, 4 hr). The protected intermediate undergoes Mannich reaction with 2-methylpiperidine and formaldehyde (37% aq.) in dioxane at 60°C for 6 hr, achieving 68% yield . -
Deprotection :
The methoxy group is cleaved using BBr3 in dichloromethane (−10°C to 25°C, 3 hr), restoring the hydroxyl group with 92% efficiency .
Table 3: Alkylation and Deprotection Parameters
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Methoxy Protection | Me2SO4, K2CO3, acetone, 50°C | 95% | |
| Mannich Reaction | 2-methylpiperidine, formaldehyde | 68% | |
| BBr3 Deprotection | BBr3, CH2Cl2, −10°C to 25°C | 92% |
Purification and Characterization
Final purification employs column chromatography (SiO2, ethyl acetate/hexane 1:3) and recrystallization (ethanol). Structural validation is performed via:
-
1H NMR (400 MHz, CDCl3): δ 7.82 (s, 1H, CH=), 6.95–6.75 (m, 3H, arom.), 3.62 (s, 2H, CH2N), 2.55–2.45 (m, 6H, piperidine) .
Industrial-Scale Considerations
Patents emphasize green chemistry adaptations:
Q & A
Basic: What are the key synthetic steps for synthesizing this benzofuran derivative?
The synthesis typically involves:
- Knoevenagel condensation to form the benzylidene moiety.
- Nucleophilic substitution to introduce the 2-methylpiperidinylmethyl group at the 7-position.
- Protection/deprotection strategies for the hydroxyl group to prevent undesired side reactions.
Reaction conditions (e.g., anhydrous solvents, controlled temperatures) are critical for yield optimization. Analytical monitoring via TLC and NMR ensures intermediate purity .
Advanced: How can enantiomeric purity be optimized for structurally related benzofuran derivatives?
- Use chiral catalysts (e.g., Ru-based complexes) in asymmetric cross-metathesis reactions to control stereochemistry .
- Employ HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) to measure enantiomeric excess (ee).
- Dynamic kinetic resolution may enhance selectivity in multi-step syntheses .
Basic: Which analytical techniques are essential for structural confirmation?
- NMR Spectroscopy : H and C NMR identify substituent positions and confirm Z-configuration of the methylidene group .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- IR Spectroscopy : Detects functional groups (e.g., hydroxyl, carbonyl) .
Advanced: How does X-ray crystallography resolve stereochemical ambiguities in benzofuran derivatives?
- Single-crystal X-ray diffraction provides absolute configuration data, critical for verifying Z/E isomerism and spatial arrangement of substituents.
- For example, crystallography confirmed the Z-configuration of a related compound’s methylidene group, resolving discrepancies in NMR-based assignments .
Basic: What preliminary biological assays are recommended for activity screening?
- In vitro enzyme inhibition assays : Target kinases or cytochrome P450 isoforms due to the compound’s heterocyclic and basic amine motifs.
- Cellular viability assays (e.g., MTT) to screen for antiproliferative effects.
- Molecular docking predicts interactions with biological targets like GPCRs or ion channels .
Advanced: How can metabolic instability of this compound be addressed in preclinical studies?
- Prodrug strategies : Esterify the hydroxyl group to improve bioavailability and delay metabolic clearance .
- Isotope labeling (e.g., C) tracks metabolic pathways via LC-MS.
- Structural modifications : Replace labile groups (e.g., methylpiperidine with bulkier amines) to reduce CYP450-mediated oxidation .
Basic: How do substituents influence the compound’s biological activity?
- 3-methylthiophene : Enhances lipophilicity and π-π stacking with hydrophobic protein pockets.
- 2-methylpiperidine : Introduces basicity, potentially improving solubility and target binding via protonation at physiological pH.
- Hydroxyl group : Participates in hydrogen bonding with active-site residues. SAR studies recommend comparing analogs with/without these groups .
Advanced: How to resolve contradictory synthetic yield data across methodologies?
- Design of Experiments (DOE) : Systematically vary parameters (e.g., solvent polarity, temperature) to identify optimal conditions.
- Scale-down reproducibility tests : Replicate small-scale reactions from conflicting studies to isolate variables (e.g., catalyst lot purity).
- Kinetic profiling : Use in situ IR or Raman spectroscopy to detect intermediate bottlenecks .
Basic: What computational methods predict reactivity patterns of this compound?
- DFT calculations : Model electron density maps to identify nucleophilic/electrophilic sites (e.g., carbonyl carbon reactivity).
- Molecular dynamics simulations : Predict solvation effects and conformational stability in biological environments .
Advanced: How to address low aqueous solubility in formulation studies?
- Co-crystallization : Pair with hydrophilic coformers (e.g., succinic acid) to enhance dissolution.
- Nanoemulsion techniques : Use surfactants (e.g., Tween-80) to stabilize colloidal dispersions.
- Salt formation : React the hydroxyl or amine group with HCl or citrate to improve solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
